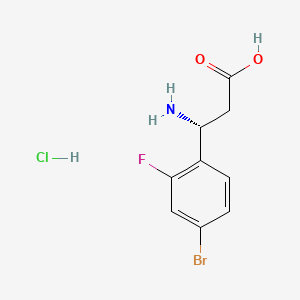
2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride is an organic compound that features a bromine atom attached to a phenol ring, along with an amino and hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride typically involves the bromination of phenol followed by the introduction of the amino and hydroxyethyl groups. One common method includes:
Bromination: Phenol is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromophenol.
Aminoethylation: The 6-bromophenol is then reacted with ethylene oxide in the presence of a base to introduce the hydroxyethyl group.
Amination: The hydroxyethyl group is then converted to an amino group using ammonia or an amine source under suitable conditions.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc in acetic acid.
Substitution: The bromine atom can be substituted with other groups such as alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc in acetic acid.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenol derivatives.
Substitution: Alkyl or aryl substituted phenols.
Applications De Recherche Scientifique
2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The amino and hydroxyethyl groups can interact with active sites of enzymes or receptors, while the bromine atom may enhance binding affinity through halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-Amino-2-hydroxyethyl)phenol hydrochloride
- 2-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
- 2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives
Uniqueness
2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of amino, hydroxyethyl, and bromine groups makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
2-(1-amino-2-hydroxyethyl)-6-bromophenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2.ClH/c9-6-3-1-2-5(8(6)12)7(10)4-11;/h1-3,7,11-12H,4,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQTZGBAAWCEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)C(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.53 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














